molecular formula C18H25NO3S B1325606 Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate CAS No. 898783-38-5

Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate

Cat. No. B1325606
M. Wt: 335.5 g/mol
InChI Key: SQPFTGXBNUGMKG-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate (ETMV) is a novel compound that has been studied for its potential applications in scientific research. The compound is a derivative of valeric acid, and has been found to possess a wide range of properties that make it an ideal candidate for various research applications. In

Scientific Research Applications

Antibacterial and Antifungal Activities

Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate and similar compounds have been studied for their potential in antimicrobial applications. For instance, synthesized compounds like ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate and related derivatives have shown activity against various bacterial and fungal strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007).

Synthesis and Photolysis Studies

The compound has been involved in studies focused on its synthesis and photolysis behavior. Research has shown that it undergoes photolysis in various solvents, revealing insights into its chemical behavior under different conditions (Ang & Prager, 1992).

Calcium Channel Antagonistic Activity

Another area of research includes the investigation of similar compounds for their effects on calcium channels. This is significant for potential applications in cardiovascular therapies. Studies have synthesized and evaluated derivatives for their ability to act as calcium channel antagonists, which could have implications in treating cardiovascular diseases (Gupta & Misra, 2008).

Cytotoxic Activity Against Cancer Cells

Compounds related to Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate have been synthesized and tested for their cytotoxic activity against various cancer cell lines, such as chronic myelogenous leukemia and breast cancer cells (Nguyen et al., 2019).

Other Applications

Further research includes the exploration of these compounds in the synthesis of new chemical structures and their applications in different chemical reactions. This includes their use in the creation of pyrroles, furans, thiophens, and their benzo analogues, as well as in the study of their crystal structures and properties (Prager & Williams, 1996).

properties

IUPAC Name

ethyl 5-oxo-5-[4-(thiomorpholin-4-ylmethyl)phenyl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3S/c1-2-22-18(21)5-3-4-17(20)16-8-6-15(7-9-16)14-19-10-12-23-13-11-19/h6-9H,2-5,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPFTGXBNUGMKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)CN2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642949
Record name Ethyl 5-oxo-5-{4-[(thiomorpholin-4-yl)methyl]phenyl}pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate

CAS RN

898783-38-5
Record name Ethyl δ-oxo-4-(4-thiomorpholinylmethyl)benzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898783-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-oxo-5-{4-[(thiomorpholin-4-yl)methyl]phenyl}pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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